N-(4-butoxyphenyl)-5-iodofuran-2-carboxamide
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Overview
Description
N-(4-butoxyphenyl)-5-iodofuran-2-carboxamide is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a butoxyphenyl group attached to the nitrogen atom of the carboxamide, and an iodine atom at the 5-position of the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-butoxyphenyl)-5-iodofuran-2-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors such as 1,4-dicarbonyl compounds.
Iodination: The furan ring is then iodinated at the 5-position using iodine or iodine monochloride in the presence of a suitable oxidizing agent.
Amidation: The iodinated furan is reacted with 4-butoxyaniline to form the desired carboxamide. This step usually involves the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: The iodine atom in the furan ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted furan derivatives.
Oxidation and Reduction: The furan ring can be oxidized to form furanones or reduced to form tetrahydrofuran derivatives.
Amidation and Esterification: The carboxamide group can participate in further amidation or esterification reactions to form more complex derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or organometallic reagents can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substituted Furans: Depending on the nucleophile used, various substituted furan derivatives can be obtained.
Furanones and Tetrahydrofuran Derivatives: Products of oxidation and reduction reactions, respectively.
Scientific Research Applications
N-(4-butoxyphenyl)-5-iodofuran-2-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the study of biological pathways and as a probe in biochemical assays.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-butoxyphenyl)-5-iodofuran-2-carboxamide involves its interaction with specific molecular targets. The iodine atom and the butoxyphenyl group contribute to its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
N-(4-butoxyphenyl)-4-(4’-nitrophenyl)-2-thiazolamine: Another compound with a butoxyphenyl group, but with a thiazole ring instead of a furan ring.
4-n-butoxyphenyl isocyanate: A related compound with an isocyanate functional group.
Uniqueness: N-(4-butoxyphenyl)-5-iodofuran-2-carboxamide is unique due to the presence of both the iodine atom and the butoxyphenyl group, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
N-(4-butoxyphenyl)-5-iodofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16INO3/c1-2-3-10-19-12-6-4-11(5-7-12)17-15(18)13-8-9-14(16)20-13/h4-9H,2-3,10H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGLUDKQNKBCFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16INO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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